Diethyl fluoromalonate (CAS 685-88-1) is a highly versatile, selectively fluorinated aliphatic building block widely procured for the synthesis of pharmaceuticals, agrochemicals, and complex heterocycles. Structurally, it combines the established reactivity of a malonate ester with the unique electronic properties of an alpha-fluorine atom. This configuration provides a stable, easily handled liquid precursor that enables the precise introduction of a monofluoromethylene (-CHF-) group into target molecules. Unlike many volatile or highly hazardous fluorinating agents, diethyl fluoromalonate can be utilized using standard laboratory and industrial infrastructure, making it a foundational material for scaling up fluorinated active pharmaceutical ingredients (APIs) such as 5-fluorouracil derivatives and fluoro-amino acids [1].
Substituting diethyl fluoromalonate with unfluorinated diethyl malonate fundamentally alters the metabolic stability and lipophilicity of the downstream product, negating the primary purpose of fluorine incorporation in drug design. Conversely, attempting to use ethyl fluoroacetate as a cheaper monofluorinated substitute introduces severe safety hazards due to its high toxicity and lacks the dual ester handles required for critical cyclization reactions. Furthermore, substitution with diethyl difluoromalonate eliminates the acidic alpha-proton, completely preventing subsequent alpha-alkylation or Michael addition steps. Therefore, for processes requiring both safe handling and the ability to perform sequential C-C bond formations around a single fluorine atom, diethyl fluoromalonate is strictly non-substitutable [1].
Lacks the α-fluorine atom; electronic properties and access to fluorinated targets differ significantly
Lower molecular weight and boiling point; ester substitution may alter reaction yields and purification behavior
Additional α-fluorine changes reduction kinetics and SEI formation profile, limiting direct interchange in battery applications
The introduction of the strongly electron-withdrawing alpha-fluorine atom significantly alters the acidity of the central methylene proton. Diethyl fluoromalonate exhibits a pKa of approximately 10.4, compared to the unfluorinated baseline of diethyl malonate, which has a pKa of 13.5 . This anomalous alpha-fluorine effect means that diethyl fluoromalonate can be deprotonated using significantly milder bases.
| Evidence Dimension | pKa (Acidity of alpha-proton) |
| Target Compound Data | ~10.4 |
| Comparator Or Baseline | Diethyl malonate (~13.5) |
| Quantified Difference | ~3.1 pKa unit reduction (over 1000-fold more acidic) |
| Conditions | Standard thermodynamic conditions |
Milder deprotonation conditions reduce the risk of base-catalyzed ester hydrolysis and side reactions, directly improving process yield and scalability.
When selecting a monofluorinated building block, ethyl fluoroacetate is often considered but carries severe toxicity risks due to its in vivo conversion to fluorocitrate, a lethal Krebs cycle inhibitor. Ethyl fluoroacetate exhibits a highly toxic intraperitoneal LD50 of approximately 19 mg/kg in mice [1]. Diethyl fluoromalonate bypasses this acute fluoroacetate toxicity pathway, offering a significantly safer handling profile while delivering equivalent monofluoromethylation capability.
| Evidence Dimension | Acute Toxicity (LD50) |
| Target Compound Data | Significantly lower acute toxicity, non-fluoroacetate pathway |
| Comparator Or Baseline | Ethyl fluoroacetate (LD50 ~19 mg/kg, highly toxic) |
| Quantified Difference | Elimination of acute fluorocitrate-mediated toxicity |
| Conditions | Intraperitoneal administration in murine models |
Utilizing diethyl fluoromalonate drastically reduces Environmental, Health, and Safety (EHS) compliance costs and operational hazards during large-scale procurement and manufacturing.
The synthesis of fluorinated pyrimidines, such as precursors to 5-fluorouracil, requires a building block capable of dual condensation. Diethyl fluoromalonate reacts efficiently with dinucleophiles like formamidine to yield 5-fluoro-4,6-dihydroxypyrimidine [1]. Ethyl fluoroacetate, possessing only a single ester group, is structurally incapable of this simultaneous ring-closing condensation.
| Evidence Dimension | Cyclization capability with dinucleophiles |
| Target Compound Data | Efficient formation of 6-membered fluorinated heterocycles |
| Comparator Or Baseline | Ethyl fluoroacetate (Incapable of dual condensation) |
| Quantified Difference | Binary (Possible vs. Impossible) |
| Conditions | Condensation with formamidine/ureas in basic media |
For the procurement of precursors for fluorinated pyrimidines and barbiturates, the dual ester handles make this compound an absolute structural necessity.
In synthetic pathways requiring the introduction of a functionalized monofluoromethylene group, the building block must retain an active proton. Diethyl fluoromalonate possesses this essential enolizable alpha-proton, allowing for subsequent alkylation or Michael additions [1]. In contrast, diethyl difluoromalonate lacks an alpha-proton entirely, rendering it completely inert to alpha-alkylation and limiting its utility strictly to -CF2- transfer.
| Evidence Dimension | Alpha-alkylation capacity |
| Target Compound Data | Active (enolizable alpha-proton present) |
| Comparator Or Baseline | Diethyl difluoromalonate (Inactive, no alpha-proton) |
| Quantified Difference | Binary (Reactive vs. Inert to alkylation) |
| Conditions | Standard enolate-driven C-C bond formation conditions |
Buyers targeting complex fluoro-amino acids or branched fluorinated intermediates must select the monofluorinated malonate to enable downstream functionalization.
Directly leveraging its dual-ester handles, diethyl fluoromalonate is the precursor of choice for condensing with ureas or amidines to manufacture 5-fluorouracil derivatives, fluoro-barbiturates, and anti-fungal intermediates like those used in Voriconazole [1].
Due to its superior safety profile compared to ethyl fluoroacetate, it is ideal for industrial-scale processes requiring the introduction of a -CHF- group without triggering severe EHS regulatory burdens or acute toxicity risks [2].
Utilizing its enhanced alpha-acidity and retained enolizable proton, it serves as a primary building block for alpha-alkylation reactions, leading to the efficient synthesis of novel fluorinated amino acids for peptide drug discovery [3].
Corrosive